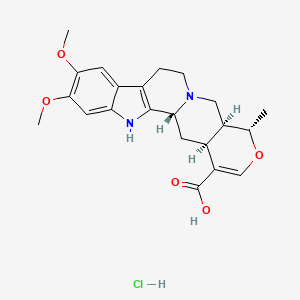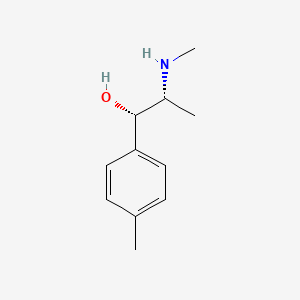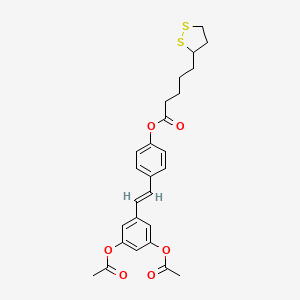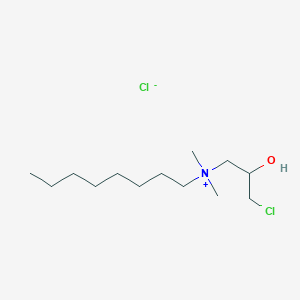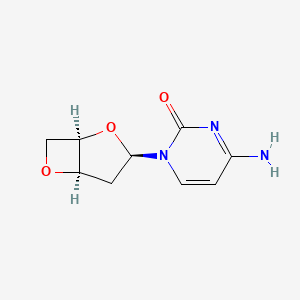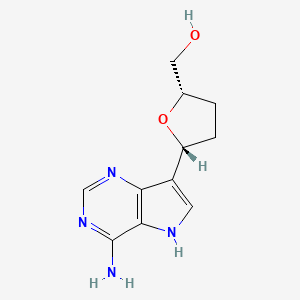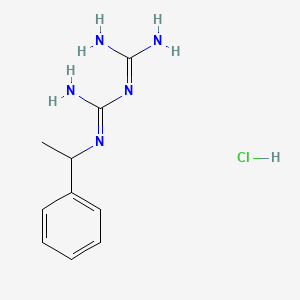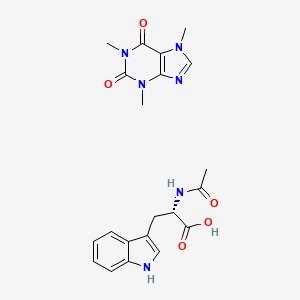
Caffeine N-acetyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeine N-acetyl-L-tryptophan is a compound that combines the stimulant properties of caffeine with the biochemical significance of N-acetyl-L-tryptophan. Caffeine is a well-known stimulant found in coffee, tea, and various energy drinks, while N-acetyl-L-tryptophan is a derivative of the essential amino acid tryptophan, known for its role in protein synthesis and as a precursor to serotonin and melatonin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Caffeine N-acetyl-L-tryptophan typically involves the acetylation of L-tryptophan followed by its conjugation with caffeine. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is conducted under mild conditions to prevent the degradation of L-tryptophan.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation techniques for the production of L-tryptophan, followed by chemical acetylation and conjugation with caffeine. This method leverages the cost-effectiveness and sustainability of microbial fermentation for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Caffeine N-acetyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl chloride and other acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced forms of the compound.
Scientific Research Applications
Caffeine N-acetyl-L-tryptophan has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of acetylation and conjugation reactions.
Biology: The compound is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement.
Industry: It is used in the development of novel pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Caffeine N-acetyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Caffeine: Acts as a central nervous system stimulant by blocking adenosine receptors, leading to increased alertness and wakefulness.
N-acetyl-L-tryptophan: Serves as a precursor to serotonin and melatonin, influencing mood, sleep, and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A stimulant that primarily affects the central nervous system.
N-acetyl-L-tryptophan: A derivative of tryptophan with neuroprotective and cognitive-enhancing properties.
L-tryptophan: An essential amino acid involved in protein synthesis and as a precursor to serotonin and melatonin.
Uniqueness
Caffeine N-acetyl-L-tryptophan is unique in that it combines the stimulant effects of caffeine with the biochemical significance of N-acetyl-L-tryptophan. This dual functionality makes it a compound of interest for research in neuroprotection, cognitive enhancement, and potential therapeutic applications.
Properties
CAS No. |
60364-24-1 |
|---|---|
Molecular Formula |
C21H24N6O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H14N2O3.C8H10N4O2/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);4H,1-3H3/t12-;/m0./s1 |
InChI Key |
HTWRTVLBVOTBKA-YDALLXLXSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
